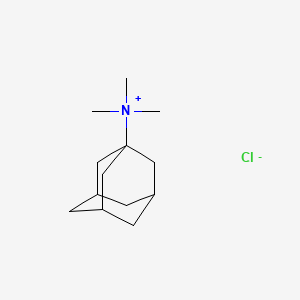

1-adamantyl(trimethyl)azanium;chloride

Description

Contextualization of Adamantane (B196018) Derivatives in Contemporary Chemistry

Adamantane, a rigid and virtually stress-free cycloalkane with the formula C₁₀H₁₆, is the simplest diamondoid, possessing a molecular structure that mirrors the carbon arrangement in a diamond crystal. wikipedia.orgyoutube.com Its discovery in petroleum in 1933 and subsequent synthesis in 1941 by Vladimir Prelog opened up a new field of polyhedral organic compound chemistry. wikipedia.orgnih.govarxiv.org However, it was the development of a more convenient synthesis method by Paul von Ragué Schleyer in 1957, involving a Lewis acid-catalyzed rearrangement, that made adamantane widely accessible for research. nih.govarxiv.orgnih.gov

The unique properties of the adamantane cage—including its high symmetry, lipophilicity, and thermal stability—have made its derivatives highly valuable in various scientific domains. nih.govresearchgate.net In medicinal chemistry, the adamantane moiety is a crucial component in numerous drugs, enhancing their pharmacological profiles by increasing lipophilicity and metabolic stability. nih.govnih.govnih.gov Notable examples include the antiviral agent amantadine (B194251), the anti-diabetic vildagliptin, and memantine (B1676192) for treating Alzheimer's disease. nih.govmdpi.com The introduction of an adamantane group can improve a drug's ability to cross cell membranes and can protect adjacent functional groups from metabolic degradation. nih.gov

Beyond pharmaceuticals, adamantane derivatives are integral to materials science. They are used in the formulation of specialty polymers, thermally stable lubricants, and as molecular building blocks for self-assembled nanostructures. wikipedia.orgyoutube.comresearchgate.net The rigid adamantane scaffold can be functionalized to create a wide array of compounds with tailored properties for applications ranging from molecular electronic devices to catalysts and porous materials. researchgate.netrsc.org

Overview of Quaternary Ammonium (B1175870) Salts in Synthetic and Materials Science

Quaternary ammonium salts (QAS), or "quats," are a class of compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups, accompanied by a counter-anion. youtube.commdpi.com This structure gives them a permanent positive charge, making them versatile cationic agents. mdpi.com Their applications are extensive, spanning industrial processes, materials science, and synthetic chemistry. youtube.comtaylorandfrancis.com

In synthetic organic chemistry, one of the most prominent roles of QAS is as phase-transfer catalysts (PTCs). google.comacs.orgwikipedia.org PTCs facilitate reactions between reagents located in different immiscible phases, such as an aqueous and an organic phase. google.comwikipedia.org The quaternary ammonium cation forms an ion pair with the reactant anion from the aqueous phase, transporting it into the organic phase where the reaction can proceed, thereby increasing reaction rates and often allowing for milder reaction conditions. acs.orgwikipedia.org This "green chemistry" approach can reduce the need for harsh or expensive solvents. buchler-gmbh.com Common PTCs include benzyltriethylammonium chloride and various tetra-n-butylammonium salts. wikipedia.orgias.ac.in

In materials science, the applications of QAS are diverse. Their surfactant properties are utilized in fabric softeners, conditioners, and antistatic agents. youtube.comkoyonchem.com A significant application is in the creation of antimicrobial materials. mdpi.comnih.gov The cationic head of the QAS is attracted to the negatively charged cell membranes of microbes, leading to membrane disruption and cell death. youtube.comacs.org This mechanism has led to the incorporation of QAS into polymers to create non-leaching, contact-killing surfaces for biomedical devices, water treatment membranes, and food packaging. taylorandfrancis.commdpi.comnih.gov Furthermore, QAS are used as templates or structure-directing agents in the synthesis of porous materials like zeolites, as corrosion inhibitors, and as components in ionic liquids. researchgate.netkoyonchem.comahsuper.com

Significance of 1-Adamantyl(trimethyl)azanium;chloride as a Specialized Chemical Entity

1-Adamantyl(trimethyl)azanium;chloride is a specialized quaternary ammonium salt that combines the unique structural features of the adamantane cage with the functional properties of a quaternary ammonium group. The molecule consists of a bulky, hydrophobic adamantyl group and a compact, cationic trimethylammonium head, with chloride as the counter-ion. This distinct architecture imparts unique properties that make it a valuable entity in advanced chemical research.

The primary significance of adamantane-based quaternary ammonium salts, including the chloride variant, lies in their role as organic structure-directing agents (SDAs) or templates in the synthesis of crystalline microporous materials like zeolites. The size and rigid, globular shape of the 1-adamantyl(trimethyl)azanium cation influence the framework topology of the zeolite during its crystallization, guiding the formation of specific pore structures and channels. The hydroxide (B78521) form, N,N,N-trimethyl-1-adamantylammonium hydroxide, is particularly noted for this application. ahsuper.comnih.gov The chloride salt can serve as a precursor or be used in systems where chloride is a suitable anion.

The synthesis of the corresponding iodide and bromide salts has been documented, typically involving the reaction of a 1-halo-adamantane with trimethylamine (B31210) or the alkylation of an adamantanamine derivative. google.comgoogle.com For instance, 1-iodoadamantane (B1585816) reacts with trimethylamine at elevated temperature and pressure to yield N,N,N-trimethyl-1-adamantyl ammonium iodide. google.com

Table 1: Synthesis Examples of 1-Adamantyl(trimethyl)azanium Halides

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromoadamantane | Trimethylamine gas | Isopropanol | 100°C, 20 hours | N,N,N-trimethyl-1-adamantyl ammonium bromide | 87.2% | google.com |

| 1-Iodoadamantane | Trimethylamine gas | Ethyl acetate | 90°C, 36 hours | N,N,N-trimethyl-1-adamantyl ammonium iodide | 90.3% | google.com |

| Amantadine | Formic acid, Formaldehyde (B43269) | - | 98°C, 18 hours | N,N-dimethyl-1-adamantane | 93.4% | researchgate.net |

The unique surfactant properties derived from the bulky adamantane group can also be exploited. Unlike traditional QAS with long, flexible alkyl chains, the rigid adamantane structure can influence micelle formation and interfacial behavior in unique ways, with potential applications in creating novel self-assembling systems or functional materials.

Historical Trajectory of Research on Adamantane-Based Quaternary Ammonium Compounds

Research into adamantane-based quaternary ammonium compounds is an extension of the broader history of adamantane chemistry, which began in earnest after Schleyer's accessible synthesis was reported in 1957. arxiv.orgnih.gov The first key adamantane derivative to gain prominence was 1-aminoadamantane (amantadine), which was identified as a potent antiviral agent in the early 1960s. nih.govnih.gov

The exploration of adamantane's utility led to the synthesis of various derivatives, including quaternary ammonium salts. Early patents from the 1960s described the synthesis and potential medical uses of adamantane derivatives. For example, a Belgian patent from that era detailed the alkylation of 1-aminoadamantane with methyl iodide to produce 1-adamantyltrimethylammonium iodide, highlighting its potential as an antiviral. google.comresearchgate.net However, this method had disadvantages, such as producing mixtures with varying degrees of alkylation and the high cost of methyl iodide. google.comresearchgate.net

Later patents from the 1980s showcased the application of adamantane quaternary ammonium compounds in industrial catalysis. EP 0 139 504 A1 described the use of 1-adamantyltrimethylammonium salts as part of a catalyst system for paraffin-olefin alkylation. google.comresearchgate.net Another patent, EP 0 231 018 A2, explicitly detailed the preparation of 1-adamantyltrimethylammonium hydroxide by alkylating 1-aminoadamantane and subsequently exchanging the iodide anion, for use as a structure-directing agent in zeolite synthesis. google.comresearchgate.net This marked a significant shift in the application focus for these compounds, from primarily medicinal to materials chemistry.

More recent research has focused on refining the synthesis of these specialized quats and exploring their properties as surfactants and building blocks for supramolecular structures. researchgate.netscilit.com The development of more efficient synthetic routes, such as those starting from amantadine via the Eschweiler-Clarke reaction, has made these compounds more accessible for a broader range of research applications. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-adamantyl(trimethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N.ClH/c1-14(2,3)13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12H,4-9H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAMTICPHLBOPE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C12CC3CC(C1)CC(C3)C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893189 | |

| Record name | N,N,N-Trimethyl-1-adamantanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

128346-46-3 | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128346-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.13,7)decan-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128346463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N-Trimethyl-1-adamantanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-trimethyladamantan-1-aminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development of 1 Adamantyl Trimethyl Azanium;chloride

Classical and Established Synthetic Routes to 1-Adamantyl(trimethyl)azanium;chloride

Traditional syntheses of 1-adamantyl(trimethyl)azanium;chloride primarily utilize two main starting materials: adamantanamine and its derivatives, or halogenated adamantanes. These routes are reliable and have been well-documented in chemical literature.

Synthesis from Adamantanamine and its Derivatives

A common and well-established pathway to 1-adamantyl(trimethyl)azanium;chloride begins with 1-adamantanamine. This process typically involves a two-step sequence: first, the formation of N,N-dimethyl-1-adamantanamine, followed by quaternization to yield the desired product.

The initial methylation of 1-adamantanamine to N,N-dimethyl-1-adamantanamine is frequently accomplished via the Eschweiler-Clarke reaction . researchgate.net This reaction utilizes excess formic acid and formaldehyde (B43269) to methylate primary or secondary amines. wikipedia.orgjkchemical.com The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, with the irreversible loss of carbon dioxide as a driving force. wikipedia.orgyoutube.com A key feature of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines without the formation of quaternary ammonium (B1175870) salts, as it is impossible for a tertiary amine to form another iminium ion under these conditions. wikipedia.orgorganic-chemistry.org Optimized conditions for this reaction, such as a molar ratio of amantadine (B194251) to formic acid and formaldehyde of 1:5:4 and a reaction temperature of 98°C for 18 hours, have been reported to produce N,N-dimethyl-1-adamantane in high yields, up to 93.4%. researchgate.netmasterorganicchemistry.com

The second step is the quaternization of the intermediate N,N-dimethyl-1-adamantanamine. This is a standard nucleophilic substitution reaction where the tertiary amine attacks a methylating agent. researchgate.net Methyl iodide is a classic and effective reagent for this purpose, leading to the formation of the corresponding quaternary ammonium iodide. researchgate.netnih.gov To obtain the chloride salt, an additional ion exchange step is necessary. Alternatively, chloromethane (B1201357) can be used directly to yield 1-adamantyl(trimethyl)azanium;chloride. byjus.com This quaternization step typically proceeds via an SN2 mechanism.

Synthesis from Halogenated Adamantanes

An alternative and more direct classical route involves the reaction of a 1-halogenated adamantane (B196018) with trimethylamine (B31210). google.com This method avoids the multi-step process starting from adamantanamine. The reactivity of the halogenated adamantane follows the expected trend for nucleophilic substitution, with the iodo derivative being the most reactive, followed by the bromo and then the chloro derivatives.

A patented method describes the synthesis of N,N,N-trimethyl-1-adamantyl ammonium halides by reacting 1-halogenated adamantane with trimethylamine in an autoclave under elevated temperature and pressure. google.com The reaction is typically carried out in an organic solvent. This single-step process is advantageous due to its simplicity and high yields, which can exceed 93%. google.com For example, reacting 1-chloroadamantane (B1585529) with trimethylamine gas in 1,4-dioxane (B91453) at 110°C for 30 hours resulted in an 86.7% yield of 1-adamantyl(trimethyl)azanium;chloride. youtube.com

The following interactive table summarizes reaction conditions for this method based on patent literature. youtube.comgoogle.com

| Starting Material | Trimethylamine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Chloroadamantane | Trimethylamine gas | 1,4-Dioxane | 110 | 30 | 86.7 |

| 1-Bromoadamantane | Trimethylamine gas | Dichloroethane/Cyclohexane | 100 | 48 | 93.4 |

| 1-Iodoadamantane (B1585816) | Trimethylamine solution | Dichloroethane | 90 | 24 | 92.2 |

| 1-Chloroadamantane | Trimethylamine gas | Toluene | 120 | 24 | 87.3 |

Advanced and Green Chemistry Approaches in 1-Adamantyl(trimethyl)azanium;chloride Synthesis

Reflecting the broader trends in chemical manufacturing, recent developments in the synthesis of 1-adamantyl(trimethyl)azanium;chloride have focused on improving environmental friendliness, efficiency, and yield.

Environmentally Benign Methylation Strategies

The classical methylation agent, methyl iodide, is effective but also toxic and volatile. nih.gov Green chemistry principles encourage the use of less hazardous alternatives. Dimethyl carbonate (DMC) and trimethyl phosphate (B84403) (TMP) are considered greener methylating reagents. thieme-connect.comresearchgate.net DMC, for instance, is a non-toxic compound that can methylate amines, and its by-products (methanol and carbon dioxide) are relatively benign. researchgate.net While these reagents often require higher temperatures or the use of a catalyst, they offer a safer and more sustainable approach to the quaternization step. thieme-connect.com

Another green strategy is the application of phase-transfer catalysis (PTC) . PTC can enhance reaction rates and yields in heterogeneous systems, often allowing for the use of milder reaction conditions and less hazardous solvents. crdeepjournal.orgprinceton.edubiomedres.us In the context of synthesizing 1-adamantyl(trimethyl)azanium;chloride from halogenated adamantanes, a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the trimethylamine from an aqueous or solid phase to the organic phase containing the adamantyl substrate, thereby accelerating the reaction. crdeepjournal.orgunimi.it

High-Yield and Efficiency Optimization in Reaction Conditions

Process optimization is crucial for making the synthesis of 1-adamantyl(trimethyl)azanium;chloride more economically viable and efficient. Research has focused on fine-tuning reaction parameters to maximize yield and minimize reaction times.

In the synthesis from halogenated adamantanes, a patent highlights a method that achieves yields of over 93% by carefully controlling the reaction conditions in an autoclave. google.com Key parameters that are optimized include the choice of solvent, temperature (ranging from 50-250°C), pressure, and reaction time (12-48 hours). google.com The use of a sealed, pressurized system (autoclave) allows the reaction to be conducted at temperatures above the boiling point of the solvent or trimethylamine, significantly increasing the reaction rate.

For the route starting from adamantanamine, optimization of the Eschweiler-Clarke reaction has led to a 93.4% yield of the N,N-dimethyl-1-adamantanamine intermediate. researchgate.net The subsequent quaternization step has also been a subject of optimization. For example, the use of microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields in the quaternization of other nitrogen-containing heterocycles. nih.gov Such techniques could potentially be applied to improve the efficiency of 1-adamantyl(trimethyl)azanium;chloride synthesis.

The following table presents data on optimized reaction conditions for high-yield synthesis of the intermediate and the final product.

| Reaction | Starting Material | Reagents | Key Conditions | Yield (%) | Reference |

| Eschweiler-Clarke | 1-Adamantanamine | Formic acid, Formaldehyde | 98°C, 18 h | 93.4 (intermediate) | researchgate.net |

| Quaternization | N,N-dimethyl-1-adamantanamine | Methylating Agent | - | 90.5 (final product) | researchgate.net |

| Direct Quaternization | 1-Bromoadamantane | Trimethylamine | Autoclave, 100°C, 48h | >93 | google.com |

Reaction Mechanism Investigations in 1-Adamantyl(trimethyl)azanium;chloride Formation

Understanding the underlying reaction mechanisms is essential for controlling and optimizing the synthesis of 1-adamantyl(trimethyl)azanium;chloride. The two primary synthetic routes involve distinct mechanistic pathways.

The synthesis from halogenated adamantanes with trimethylamine is believed to proceed through a unimolecular nucleophilic substitution (SN1) mechanism . wikipedia.org The adamantyl system is sterically hindered at the bridgehead carbon, which strongly disfavors the backside attack required for an SN2 reaction. masterorganicchemistry.com Instead, the reaction is initiated by the slow, rate-determining departure of the halide leaving group to form a relatively stable tertiary carbocation, the 1-adamantyl cation . libretexts.orgyoutube.com This carbocation has a trigonal planar geometry at the positively charged carbon, which is then rapidly attacked by the nucleophile, trimethylamine, from either face. byjus.com The stability of the 1-adamantyl cation is a key factor that facilitates this pathway. The use of polar, protic solvents can further stabilize the carbocation intermediate and the departing halide ion, thus accelerating the reaction. wikipedia.org

In contrast, the synthesis route starting from adamantanamine involves two different mechanisms. The first step, the Eschweiler-Clarke reaction, is a reductive amination . jkchemical.com It proceeds through the formation of an aminal from adamantanamine and formaldehyde, which then dehydrates to an iminium ion. This iminium ion is subsequently reduced by a hydride transfer from formic acid. youtube.comyoutube.com This process is repeated to form the tertiary amine, N,N-dimethyl-1-adamantanamine. wikipedia.org The subsequent quaternization of this tertiary amine with a methyl halide (e.g., methyl iodide or chloride) is a classic bimolecular nucleophilic substitution (SN2) reaction . The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic methyl group of the methyl halide and displacing the halide ion in a single, concerted step. nih.gov

Scale-Up Considerations and Industrial Production Methodologies for 1-Adamantyl(trimethyl)azanium;chloride

Key considerations for the scale-up of this reaction include:

Reactant Stoichiometry: The molar ratio of 1-halogenated adamantane to trimethylamine is a critical parameter that is optimized to ensure complete conversion of the adamantane substrate while minimizing the excess of the volatile trimethylamine gas. google.com

Solvent Selection: The choice of solvent is crucial for reaction efficiency and product isolation. A range of organic solvents, including alcohols (isopropanol), ethers (1,4-dioxane), esters (ethyl acetate), hydrocarbons (cyclohexane, toluene), and halogenated hydrocarbons (dichloroethane), can be employed. google.com The selection often depends on factors like solubility of reactants, reaction temperature, pressure, and ease of product precipitation and purification.

Reaction Conditions: Industrial production utilizes pressurized reactors (autoclaves) to handle the volatile trimethylamine and to facilitate the reaction at elevated temperatures, typically ranging from 50 to 250°C. google.com The reaction time is also a key variable, generally spanning from 12 to 48 hours, to drive the reaction to completion. google.com

Product Isolation and Purification: Upon completion, the reaction mixture is cooled, allowing the solid 1-adamantyl(trimethyl)azanium halide product to crystallize. The crude product is then isolated by filtration and purified by washing with an appropriate organic solvent to remove any unreacted starting materials and byproducts, yielding a high-purity white solid. google.com

The direct quaternization of 1-halogenated adamantanes has proven to be a robust and high-yielding method for industrial production, with reported yields exceeding 93%. google.com The selection of the specific halogen on the adamantane starting material (chloro, bromo, or iodo) can influence reaction conditions and rates, but all have been successfully employed in this one-step process. google.com

The following interactive data table summarizes various examples of the industrial production methodology for 1-adamantyl(trimethyl)azanium halides, showcasing the flexibility and efficiency of the one-step synthesis in an autoclave.

| Starting Material (Adamantane Derivative) | Molar Ratio (Adamantane:Trimethylamine) | Solvent(s) | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1-Bromoadamantane | 1:10 | Dichloroethane, Cyclohexane | 100 | 48 | 1-Adamantyl(trimethyl)azanium;bromide | 93.4 |

| 1-Iodoadamantane | 1:8 | Dichloroethane | 90 | 24 | 1-Adamantyl(trimethyl)azanium;iodide | 92.2 |

| 1-Chloroadamantane | 1:10 | Isopropanol | 120 | 24 | 1-Adamantyl(trimethyl)azanium;chloride | 87.3 |

| 1-Bromoadamantane | 1:3 | Cyclohexane | 90 | 40 | 1-Adamantyl(trimethyl)azanium;bromide | 85.0 |

This streamlined, high-yield, one-step process represents the current state-of-the-art for the industrial production of 1-adamantyl(trimethyl)azanium;chloride and its corresponding halide salts, meeting the demands for this compound in various applications.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 1 Adamantyl Trimethyl Azanium;chloride

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is paramount for elucidating the structure of 1-adamantyl(trimethyl)azanium;chloride. Techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (FTIR, Raman) are routinely employed to confirm the synthesis and purity of such compounds. researchgate.netscientific.netdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Assignment (e.g., ¹H, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 1-adamantyl(trimethyl)azanium;chloride, both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework. researchgate.netdntb.gov.ua

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The highly symmetrical adamantyl cage results in a characteristic set of signals. The protons of the three equivalent methylene (B1212753) groups (C-4, C-6, C-10) adjacent to the bridgehead carbons, and the six equivalent methine protons (C-3, C-5, C-7) would show distinct chemical shifts. The nine protons of the trimethylammonium group, being chemically equivalent, would appear as a sharp singlet. A study specifically investigating the N,N,N-trimethyl-1-adamantylammonium ion provides foundational data for these assignments. acs.org

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, the adamantyl cage is expected to show four distinct signals: one for the quaternary carbon atom bonded to the nitrogen (C-1), one for the three equivalent methine carbons (C-3, C-5, C-7), one for the three equivalent methylene carbons adjacent to the quaternary carbon (C-2, C-8, C-9), and one for the three equivalent methylene carbons further away (C-4, C-6, C-10). researchgate.netdntb.gov.ua The three equivalent methyl carbons of the trimethylammonium group would produce a single signal.

Interactive Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Data for 1-Adamantyl(trimethyl)azanium;chloride

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.1 (singlet, 9H) | ~55 |

| Adamantyl-CH (γ) | ~2.2 (broad singlet, 3H) | ~38 |

| Adamantyl-CH₂ (δ) | ~1.8 (broad singlet, 6H) | ~30 |

| Adamantyl-CH₂ (β) | ~2.1 (broad singlet, 6H) | ~40 |

| Adamantyl-C (α) | - | ~70 |

Note: Predicted values are based on data from adamantane (B196018), tetramethylammonium (B1211777) salts, and related structures. Actual shifts can vary depending on the solvent and experimental conditions. acs.orgchemicalbook.com

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and study the fragmentation patterns of a compound, further confirming its identity. For an ionic compound like 1-adamantyl(trimethyl)azanium;chloride, electrospray ionization (ESI) is a common technique. The analysis would show a prominent peak for the cationic portion of the molecule, 1-adamantyl(trimethyl)azanium (C₁₃H₂₄N⁺). researchgate.netsuprabank.org

The expected molecular ion peak for the cation would appear at a mass-to-charge ratio (m/z) of 194.34. suprabank.org Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often following a derivatization step or using specific injection techniques suitable for quaternary ammonium (B1175870) salts. researchgate.netdntb.gov.ua The fragmentation pattern would be characteristic of the adamantyl cage, likely showing the loss of methyl groups from the nitrogen atom and fragmentation of the cage structure itself. The most stable and abundant fragment ion in the mass spectra of many adamantane derivatives is the adamantyl cation at m/z 135. nist.gov

Interactive Table 2: Expected Mass Spectrometry Data for 1-Adamantyl(trimethyl)azanium Cation

| m/z | Assignment | Notes |

| 194.34 | [M]⁺ | Molecular ion (C₁₃H₂₄N⁺) |

| 179.32 | [M - CH₃]⁺ | Loss of a methyl group |

| 135.12 | [C₁₀H₁₅]⁺ | Adamantyl cation fragment |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For 1-adamantyl(trimethyl)azanium;chloride, the spectra would be dominated by the vibrations of the adamantyl and trimethylammonium groups.

Key expected vibrational bands include:

C-H stretching: Strong bands in the 2800-3000 cm⁻¹ region corresponding to the numerous C-H bonds in the adamantyl cage and methyl groups.

C-H bending: A series of peaks in the 1350-1480 cm⁻¹ region due to scissoring and bending modes of the CH₂ and CH₃ groups. A characteristic peak around 1480 cm⁻¹ is often attributed to the methyl groups of a quaternary ammonium moiety.

C-N stretching: Vibrations associated with the C-N bonds would appear in the fingerprint region of the spectrum.

Adamantane Cage Vibrations: The rigid cage structure gives rise to a number of characteristic skeletal vibrations throughout the fingerprint region.

The FTIR spectrum of ammonium chloride shows characteristic N-H stretching and bending modes, which would be absent in the target compound, replaced by the vibrations of the organic cation. nist.govwalshmedicalmedia.com

Interactive Table 3: Predicted Key FTIR/Raman Vibrational Bands (cm⁻¹)

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 2800 - 3000 | C-H stretching (adamantyl and methyl) |

| ~1480 | CH₃ symmetric bending (trimethylammonium) |

| 1350 - 1470 | CH₂ scissoring and bending (adamantyl) |

| 900 - 1200 | C-C and C-N stretching (fingerprint region) |

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

If a suitable single crystal of 1-adamantyl(trimethyl)azanium;chloride were analyzed, SCXRD would provide a detailed structural model. This would confirm the tetrahedral geometry around the carbon atoms of the adamantyl cage and the quaternary nitrogen atom. It would also reveal the position of the chloride anion relative to the cation, detailing any specific ion-pairing or hydrogen bonding interactions in the solid state. While specific crystallographic data for the title compound is not publicly available, the technique remains the gold standard for unambiguous solid-state structural elucidation. For comparison, the crystal structure of the simple salt ammonium chloride has been extensively studied. crystallography.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula to verify its accuracy. For 1-adamantyl(trimethyl)azanium;chloride, with a molecular formula of C₁₃H₂₅ClN, the analysis would quantify the percentage of carbon, hydrogen, chlorine, and nitrogen. mdpi.com

The calculated theoretical percentages serve as a benchmark. A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical formula and purity.

Interactive Table 4: Theoretical Elemental Composition of 1-Adamantyl(trimethyl)azanium;chloride (C₁₃H₂₅ClN)

| Element | Symbol | Atomic Mass | Theoretical Percentage |

| Carbon | C | 12.011 | 67.94 % |

| Hydrogen | H | 1.008 | 10.96 % |

| Chlorine | Cl | 35.453 | 15.44 % |

| Nitrogen | N | 14.007 | 6.09 % |

1 Adamantyl Trimethyl Azanium;chloride As a Structure Directing Agent Sda in Zeolite Synthesis

Fundamental Principles of Structure-Directing Agents in Zeolite Crystallization

Zeolites are crystalline aluminosilicates featuring a microporous structure composed of corner-sharing SiO₄ and AlO₄ tetrahedra. The synthesis of specific zeolite topologies is a complex process that relies heavily on the use of structure-directing agents (SDAs). arxiv.org These are typically organic or inorganic molecules that guide the crystallization process towards a desired framework by interacting with the forming inorganic species. arxiv.orgresearchgate.net Organic structure-directing agents (OSDAs) are believed to function through favorable non-covalent interactions, such as van der Waals forces and electrostatic interactions, between the OSDA and the silicate (B1173343) or aluminosilicate (B74896) precursors in the synthesis gel. arxiv.orgresearchgate.net The size, shape, and charge distribution of the OSDA molecule are critical, as they effectively act as a template around which the zeolite framework assembles. The OSDA molecule stabilizes specific cage or channel-like structures, promoting the nucleation and growth of a particular zeolite phase over other thermodynamically or kinetically competing phases. arxiv.org The interaction energy between a potential OSDA and a pre-formed zeolite framework has been successfully used as a predictive tool to identify suitable SDAs for crystallizing new or known zeolite structures. arxiv.org

Mechanistic Role of 1-Adamantyl(trimethyl)azanium;chloride in Directing Zeolite Framework Formation

The cation 1-adamantyl(trimethyl)azanium, also referred to as N,N,N-trimethyl-1-adamantylammonium (TMAda⁺), is a highly effective OSDA due to its unique combination of a bulky, rigid adamantyl group and a compact, positively charged trimethylammonium head. This specific geometry plays a crucial role in its function during zeolite crystallization.

The structure-directing role of 1-adamantyl(trimethyl)azanium is a classic example of host-guest chemistry, where the cation's size and shape are perfectly complementary to the void dimensions of specific zeolite cages. Its rigid, globular structure is particularly well-suited to fit within the cages of frameworks like Chabazite (B1143428) (CHA) and to direct the formation of the layered precursors of MWW-type zeolites. arxiv.orgtheseus.fi In the synthesis of CHA-type zeolites, the TMAda⁺ cation occupies the chabazite cage, stabilizing this specific topology and preventing the formation of other competing crystalline phases. arxiv.orgresearchgate.net The effectiveness of an OSDA is often related to the stability of the OSDA-framework complex. The strong van der Waals and electrostatic interactions between TMAda⁺ and the silicate precursors guide the assembly into the characteristic double-six-ring (d6r) building units and cha cages that define the CHA topology. arxiv.orgresearchgate.net The use of TMAda⁺ often leads to the formation of high-silica versions of these zeolites with high crystallinity. semanticscholar.org Furthermore, phase selectivity can be modulated by using TMAda⁺ in conjunction with inorganic co-SDAs, such as alkali cations, which can influence the final zeolite phase that crystallizes. rsc.org

Computational and experimental studies have shown that the TMAda⁺ cation directs the placement of aluminum. researchgate.netarxiv.org In the CHA framework, which has only one unique crystallographic T-site, the influence of the SDA is manifested in the relative proximity of Al atoms. arxiv.org Due to the location of its cationic charge and its steric bulk, TMAda⁺ makes the formation of aluminum pairs in the small six-membered rings (6-MRs) energetically unfavorable. arxiv.orgarxiv.org Instead, it promotes Al configurations that are more isolated or paired in the larger eight-membered rings (8-MRs), where the Al sites are closer to the quaternary ammonium (B1175870) center of the TMAda⁺ cation. researchgate.netarxiv.org This directing effect is so pronounced that CHA zeolites synthesized solely with TMAda⁺ as the SDA show a very low capacity for exchanging divalent cations like Co²⁺, a technique used to quantify Al pairs in 6-MRs. arxiv.org This ability to control Al siting is crucial for fine-tuning the catalytic activity and stability of the resulting zeolite material. researchgate.netacs.org

Table 1: Influence of 1-Adamantyl(trimethyl)azanium (TMAda⁺) on Aluminum Siting in the Chabazite (CHA) Framework

Application of 1-Adamantyl(trimethyl)azanium;chloride in the Synthesis of Specific Zeolite Architectures

The MWW framework topology is another important class of zeolites where adamantyl-based SDAs are employed. These materials are initially synthesized as layered precursors which are subsequently calcined or chemically treated to form the final three-dimensional structure. osti.gov The hydroxide (B78521) form of the SDA, N,N,N-trimethyl-1-adamantylammonium hydroxide (TMAdaOH), is a crucial template for producing the pure silica (B1680970) MWW zeolite known as ITQ-1. theseus.fi In this synthesis, TMAdaOH, often used in a dual-template system with another organic molecule like hexamethyleneimine (B121469) (HMI), directs the formation of the characteristic MWW layers. theseus.ficup.edu.cn The bulky adamantyl group is key to organizing the silicate species into the unique pore structure of ITQ-1, which contains both 10-MR and 12-MR channel systems. theseus.fi Bifunctional SDAs, which incorporate an adamantyl head group attached to a long hydrocarbon chain, have also been designed to synthesize novel delaminated MWW zeolite nanosheets in a one-pot synthesis, creating materials with exceptionally high surface areas. osti.govrsc.org

Perhaps the most prominent application of 1-adamantyl(trimethyl)azanium is in the synthesis of high-silica Chabazite (CHA) zeolites, such as SSZ-13. researchgate.netsemanticscholar.org This zeolite has gained significant industrial importance as a catalyst for the selective catalytic reduction (SCR) of NOx from diesel engine exhaust and in methanol-to-olefins (MTO) processes. semanticscholar.org The TMAda⁺ cation is highly effective at templating the CHA structure, leading to highly crystalline products with controlled Si/Al ratios. semanticscholar.org Syntheses are typically performed under hydrothermal conditions, where the TMAda⁺ cation directs the assembly of silica and alumina (B75360) sources into the CHA framework. arxiv.orgsemanticscholar.org The Si/Al ratio in the final product can be controlled by adjusting the composition of the initial synthesis gel. semanticscholar.org While TMAda⁺ is a very effective but expensive SDA, research has explored its use in combination with less expensive organic or inorganic co-directing agents to produce CHA zeolites, demonstrating its potent templating ability even when mixed with other agents. semanticscholar.org

Table 2: Representative Synthesis Parameters for CHA-Type Zeolites Using TMAda⁺

Optimization of Hydrothermal Synthesis Conditions with 1-Adamantyl(trimethyl)azanium;chloride as SDA

The successful synthesis of zeolites using 1-adamantyl(trimethyl)azanium;chloride as an SDA is highly dependent on the careful optimization of various hydrothermal synthesis parameters. These parameters, including temperature, crystallization time, and the composition of the synthesis gel, significantly influence the crystallinity, phase purity, crystal size, and morphology of the final zeolite product.

Detailed Research Findings:

Research into the synthesis of SSZ-13, a high-silica CHA-type zeolite, has provided valuable insights into the optimal conditions when using 1-adamantyl(trimethyl)azanium (TMAda⁺) as the SDA. The molar composition of the initial gel, typically represented as a ratio of silica (SiO₂), alumina (Al₂O₃), hydroxide (OH⁻), water (H₂O), and the SDA, is a critical factor. For instance, conventional hydrothermal synthesis of microporous SSZ-13 crystals has been successfully achieved from a starting gel with a molar composition of Al₂O₃: 40 SiO₂: 4 TMAdaOH: 4 Na₂O: 1760 H₂O. researchgate.net In this system, crystallization is typically carried out at 160°C for a duration ranging from 48 to 144 hours. researchgate.net

The interplay between the SDA and inorganic cations, such as Na⁺, has been shown to be crucial. Studies have demonstrated that the crystallization of SSZ-13 with varying Si/Al ratios can be optimized by adjusting the molar ratios of NaOH and the SDA in the precursor gel. nih.gov For example, in the synthesis of SSZ-13 with a Si/Al ratio of 8, it was found that insufficient amounts of both the SDA and NaOH were detrimental to crystallization. nih.gov Conversely, an excessively high concentration of NaOH could lead to the formation of a new, undesired phase alongside SSZ-13. nih.gov

The temperature and duration of the hydrothermal treatment are also key variables. A two-stage synthesis method has been developed to produce nanosized SSZ-13 crystals with enhanced hydrothermal stability. This method involves an initial low-temperature stage at 95°C followed by a high-temperature stage at 210°C. rsc.org The duration of each stage can be controlled to tune the final crystal size. rsc.org Furthermore, the addition of hydrofluoric acid to the synthesis gel has been shown to significantly reduce the crystallization time of hierarchical SSZ-13 to as little as 12 hours, compared to 144 hours in a fluorine-free system. researchgate.net

The source of aluminum in the synthesis gel also plays a role in the final product. The use of aluminum isopropoxide as the aluminum source has been noted in the synthesis of hierarchical SSZ-13. researchgate.net

Interactive Data Table: Optimization of Hydrothermal Synthesis of SSZ-13 using 1-Adamantyl(trimethyl)azanium as SDA

| Parameter | Condition | Observation | Reference(s) |

| Gel Composition | 1 SiO₂: 0.06 Al₂O₃: 0.15 Na₂O: 0.1 SDA: 20 H₂O | Optimal for high crystallinity of SSZ-13 with Si/Al = 8. | nih.gov |

| Crystallization Temperature | 160 °C | Standard temperature for conventional hydrothermal synthesis. | researchgate.net |

| Crystallization Time | 48 - 144 hours | Typical duration for achieving full crystallinity in conventional synthesis. | researchgate.net |

| SDA/Si Ratio | 0.1 | A common ratio used in the synthesis of SSZ-13. | nih.gov |

| OH⁻/Si Ratio | 0.5 | A variable that, along with the SDA/Si ratio, influences crystallinity. | researchgate.net |

| H₂O/Si Ratio | 20 - 44 | Affects gel dilution and crystallization kinetics. | nih.govresearchgate.net |

| Special Additives | Hydrofluoric Acid | Accelerates crystallization time significantly. | researchgate.net |

| Aluminum Source | Aluminum Isopropoxide | Used in the synthesis of hierarchical SSZ-13. | researchgate.net |

Comparative Studies of 1-Adamantyl(trimethyl)azanium;chloride with other SDAs

While 1-adamantyl(trimethyl)azanium;chloride is a highly effective SDA for producing high-silica CHA zeolites, its high cost is a significant drawback for industrial applications. researchgate.netjlu.edu.cn This has prompted extensive research into finding more economical alternative SDAs or developing synthesis strategies that reduce the required amount of this expensive template.

Detailed Research Findings:

Several studies have focused on replacing or supplementing 1-adamantyl(trimethyl)azanium (TMAda⁺) with less expensive organic molecules. Tetraethylammonium hydroxide (TEAOH) has emerged as a viable, lower-cost alternative for the synthesis of SSZ-13. jlu.edu.cn Researchers have successfully synthesized SSZ-13 directly from conventional silicon and aluminum sources using TEAOH as the sole organic template, a process that previously required the use of more expensive high-silica Y zeolite as a starting material. jlu.edu.cn The resulting SSZ-13 exhibited good crystallinity and hydrothermal stability. jlu.edu.cn

Inorganic cations can also play a cooperative or competitive role with organic SDAs, influencing both the efficiency of the synthesis and the properties of the resulting zeolite. A study comparing the use of Na⁺ and K⁺ as co-SDAs with TMAda⁺ in the synthesis of CHA zeolites revealed significant differences. acs.org When mixtures of TMAda⁺ and Na⁺ were used, one TMAda⁺ cation was occluded per zeolite cage, with Na⁺ co-occluded in amounts proportional to the number of paired aluminum sites. acs.org In contrast, when K⁺ was used, it was found that three K⁺ cations could displace one TMAda⁺ from a cage. acs.org This allows for the crystallization of CHA from synthesis media with a much higher inorganic-to-organic ratio, offering a pathway to reduce the consumption of the costly organic SDA. acs.org

Other classes of organic molecules have also been investigated as potential SDAs for CHA-type zeolites. For instance, choline (B1196258) chloride, a low-cost and environmentally friendly compound, has been successfully used to synthesize SSZ-13. researchgate.net Additionally, imidazolium-based cations have been explored for the synthesis of various zeolites, including those with the CHA topology. rsc.org

Interactive Data Table: Comparison of 1-Adamantyl(trimethyl)azanium with Other SDAs for CHA Zeolite Synthesis

| SDA | Key Findings | Advantages | Disadvantages | Reference(s) |

| 1-Adamantyl(trimethyl)azanium;chloride | Highly effective in directing the synthesis of high-silica CHA (SSZ-13). | High phase purity and crystallinity of the product. | High cost. | researchgate.netnd.edu |

| Tetraethylammonium hydroxide (TEAOH) | Can be used as a sole, lower-cost SDA for SSZ-13 synthesis from conventional sources. | Lower cost compared to TMAda⁺. | May require careful optimization of synthesis conditions. | jlu.edu.cn |

| Benzyltrimethylammonium (BTMA⁺) | Used in a mixed-template system with TMAda⁺ to reduce overall SDA cost. | Cost reduction. | Requires a specific ratio with TMAda⁺ for optimal results. | researchgate.net |

| Potassium ion (K⁺) | Can displace TMAda⁺ from zeolite cages, allowing for a lower organic SDA concentration. | Significant reduction in the required amount of expensive organic SDA. | Influences the aluminum distribution in the final zeolite. | acs.org |

| Choline Chloride | A low-cost and environmentally friendly alternative for SSZ-13 synthesis. | Low cost, environmentally benign. | Synthesis may require specific conditions to achieve desired properties. | researchgate.net |

| Imidazolium-based cations | Have been used to synthesize CHA-type zeolite membranes. | Potential for diverse structures and properties. | Synthesis conditions and resulting properties are still under active investigation. | rsc.org |

Applications of 1 Adamantyl Trimethyl Azanium;chloride in Advanced Materials and Catalysis Non Biological Contexts

Role of 1-Adamantyl(trimethyl)azanium;chloride as a Phase Transfer Catalyst (PTC) in Organic Synthesis

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a water-organic system. nih.gov The catalyst, a phase transfer agent, transports a reactant from one phase to another where the reaction can proceed. Quaternary ammonium (B1175870) salts are a common class of phase transfer catalysts. nih.govoperachem.com The bulky and lipophilic nature of the adamantyl group in 1-adamantyl(trimethyl)azanium;chloride suggests its potential as a phase transfer catalyst, and it is indeed listed as such by some chemical suppliers. lanyu-chem.com

Enhancement of Reaction Rates and Yields in Heterogeneous Systems

While specific quantitative data on the enhancement of reaction rates and yields using 1-adamantyl(trimethyl)azanium;chloride as a phase transfer catalyst is not extensively detailed in the available research, the fundamental principles of phase transfer catalysis suggest its utility. The lipophilic adamantyl cage facilitates the transfer of the cation, and consequently its associated anion, from an aqueous phase into an organic phase. nih.gov This transfer of the reacting anion into the organic phase, where the organic substrate is dissolved, overcomes the phase barrier and can significantly accelerate the reaction rate and improve product yields compared to uncatalyzed heterogeneous reactions. princeton.edu The efficiency of a phase transfer catalyst is often related to the lipophilicity of the cation, which allows it to be well-partitioned in the organic phase. operachem.com

Specific Reaction Types Mediated by 1-Adamantyl(trimethyl)azanium;chloride PTC

The specific types of reactions mediated by 1-adamantyl(trimethyl)azanium;chloride as a phase transfer catalyst are not extensively documented in dedicated studies. However, quaternary ammonium salts, in general, are known to catalyze a wide array of reactions. researchgate.netunimi.it These include nucleophilic substitution reactions, such as the synthesis of nitriles from alkyl halides and sodium cyanide, and other reactions involving anions as nucleophiles. princeton.eduyoutube.com Given its structure, it is plausible that 1-adamantyl(trimethyl)azanium;chloride could be effective in similar applications. A study on adamantane-based ionic liquids as co-catalysts in the alkylation of isobutane (B21531) and butene highlights the potential of adamantyl-containing cations in catalytic processes, suggesting that the unique steric and electronic properties of the adamantyl group can influence reaction selectivity and efficiency. researchgate.net

Integration into Polymeric Materials for Chemical Separations and Adsorption

The incorporation of the 1-adamantyl(trimethyl)azanium;chloride moiety into polymer structures is a strategy to create materials with tailored properties for chemical separations and adsorption applications. The bulky adamantyl group can introduce specific interactions and influence the morphology of the resulting polymers.

Development of Polymer Monoliths for Capillary Electrochromatography (CEC)

In the field of separation science, adamantyl-functionalized monolithic stationary phases have been developed for use in capillary electrochromatography (CEC). nih.gov CEC is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography.

A study detailed the synthesis of an adamantyl-functionalized monolithic stationary phase through the copolymerization of 1-adamantyl-(alpha-trifluoromethyl) acrylate, ethylene (B1197577) dimethacrylate, and 2-acrylamido-2-methyl-1-propanesulfonic acid. nih.gov The purpose of incorporating the adamantyl group was to shield the negatively charged groups on the monolith's surface from basic solutes. This shielding effect resulted in improved peak shapes for basic compounds compared to a monolith based on butyl methacrylate. nih.gov The research also found that adjusting the monomer ratio could influence the retention and column efficiency, with lower ratios leading to lower retention and higher efficiency, likely due to a lower phase ratio and smaller globule size of the monolith. nih.gov The reproducibility of preparing these adamantyl-functionalized monolithic columns was found to be good, with relative standard deviation values for chromatographic parameters below 9%. nih.gov

| Property | Observation | Reference |

| Peak Shape for Basic Solutes | Improved compared to butyl methacrylate-based monoliths due to the shielding effect of the adamantyl group. | nih.gov |

| Retention and Efficiency | Lower monomer ratios led to lower retention and higher column efficiency. | nih.gov |

| Reproducibility | Good, with relative standard deviations below 9% for chromatographic parameters. | nih.gov |

Cationization of Cellulose (B213188) and Related Materials for Specific Chemical Interactions

Cationization is a chemical modification process that introduces positive charges onto the surface of a material like cellulose. This modification can enhance the material's affinity for anionic substances, making it useful in applications such as dye removal from wastewater and as a flocculant. nih.govmdpi.com The most commonly reported agents for cellulose cationization are compounds like 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC) and glycidyltrimethylammonium chloride (GTMAC). nih.govmdpi.com

While the modification of cellulose with adamantane (B196018) derivatives has been explored to create materials with novel properties, the direct use of 1-adamantyl(trimethyl)azanium;chloride for the cationization of cellulose is not specifically described in the available scientific literature. researchgate.net Research on adamantoyl celluloses, synthesized from adamantane carboxylic acid derivatives, indicates that the bulky adamantane group can be incorporated into the cellulose structure, leading to materials with potential applications in gas separation. researchgate.net However, this involves a different chemical linkage than the direct attachment of the 1-adamantyl(trimethyl)azanium cation.

Supramolecular Assembly and Self-Organization in Material Design (excluding biological/surfactant efficacy)

The application of 1-adamantyl(trimethyl)azanium and its derivatives in supramolecular assembly is most prominently demonstrated in its role as an Organic Structure-Directing Agent (OSDA) for the synthesis of crystalline microporous materials like zeolites. arxiv.orgnd.edu Zeolites are aluminosilicates with well-defined pore structures, and the final topology is often guided by the presence of an OSDA during hydrothermal synthesis. nd.edu

The 1-adamantyl(trimethyl)azanium cation, often abbreviated as TMAda+, fits within the forming inorganic framework, and its rigid, voluminous structure templates the crystallization process to yield specific cage-like structures, such as the CHA (Chabazite) topology. arxiv.orgnd.edu Research has shown that the compound can adopt specific, orientationally distinct configurations within the chabazite (B1143428) cage. nd.edu This templating effect is a classic example of self-organization in material design, where non-covalent interactions between the organic cation and the inorganic framework precursors dictate the final, highly ordered three-dimensional structure of the material.

Computational and experimental studies have explored the relationship between the TMAda+ cation and the placement of aluminum atoms within the zeolite framework. arxiv.orgresearchgate.netarxiv.org The location of the positively charged quaternary ammonium center influences the distribution of anionic aluminum sites, with analyses showing that certain aluminum pair distributions are energetically favored due to their proximity to the OSDA. researchgate.net This level of control over the atomic arrangement within the final material is crucial for tailoring the zeolite's catalytic properties. The use of TMAda+ has been pivotal in producing key materials like SSZ-13 zeolites, which are critical for applications such as the reduction of nitrogen oxides (NOx) in automotive exhaust. researchgate.net

Table 1: Role of 1-Adamantyl(trimethyl)azanium as a Structure-Directing Agent

| Material | Role of 1-Adamantyl(trimethyl)azanium | Research Finding | Source(s) |

| CHA Zeolites (e.g., SSZ-13) | Organic Structure-Directing Agent (OSDA) | Guides the self-assembly of aluminosilicate (B74896) precursors to form the specific CHA cage structure. | arxiv.orgnd.edu |

| CHA Zeolites | Control of Al Distribution | The orientation and charge of the cation influence the energetic favorability and distribution of aluminum atoms within the zeolite lattice. | researchgate.netarxiv.org |

| SSZ-13 Zeolites | Synthesis Template | Essential for the hydrothermal synthesis of SSZ-13, a key material for automotive exhaust treatment. | researchgate.net |

Micelle Formation and its Role in Material Processing

1-Adamantyl(trimethyl)azanium;chloride is a cationic surfactant, a class of amphiphilic molecules that possess a positively charged hydrophilic head group and a hydrophobic tail. cymitquimica.com In aqueous solutions, surfactant molecules self-assemble into aggregates called micelles above a certain concentration known as the critical micelle concentration (CMC). researchgate.netmdpi.com In a standard micelle, the hydrophobic tails cluster together to form a core that is shielded from the aqueous environment by the hydrophilic head groups, which form the outer shell. mdpi.com

The hydrophobic portion of 1-adamantyl(trimethyl)azanium;chloride is the adamantyl group. Unlike the flexible linear alkyl chains found in common surfactants like cetyl trimethylammonium chloride (CTAC), the adamantane cage is a highly rigid and bulky tricycloalkane structure. researchgate.net This unique geometry imparts distinct properties to its aggregation behavior and its function at interfaces.

While detailed studies on its CMC are not widely published, its function as a surfactant is utilized in material processing. For instance, adamantane-based ionic liquids with similar structures have been used as co-catalysts in alkylation reactions where they act as surfactants to improve the interfacial properties between the immiscible acid and hydrocarbon phases. researchgate.net This surfactant action, which relies on the molecule's ability to orient at interfaces and likely form aggregates, is crucial for enhancing reaction rates and selectivity. The process of micelle formation can be critical in systems where mass transfer between phases is a limiting factor, as the micelles can help to solubilize reactants or stabilize emulsions.

Table 2: Structural Comparison of Cationic Surfactants

| Feature | Typical Surfactant (e.g., CTAC) | 1-Adamantyl(trimethyl)azanium;chloride | Implication for Material Processing |

| Hydrophilic Head | Trimethylammonium | Trimethylammonium | Similar interaction with anions and polar solvents. |

| Hydrophobic Tail | Long, flexible alkyl chain (e.g., C16) | Rigid, bulky adamantyl cage | The rigid structure can lead to different packing parameters in micelles and distinct interfacial behavior, potentially creating more stable structures. cymitquimica.comresearchgate.net |

| Flexibility | High | Low | Reduced conformational freedom can influence the thermodynamics of micellization and the structure of the resulting aggregates. |

Other Catalytic Applications in Chemical Transformations

Beyond its role as a structural template, 1-adamantyl(trimethyl)azanium;chloride and its hydroxide (B78521) analogue are employed in several other catalytic applications, leveraging the unique steric and electronic properties of the adamantyl group.

Phase-Transfer Catalysis: As a quaternary ammonium salt, it can function as a phase-transfer catalyst (PTC). cymitquimica.commusechem.com In this role, it facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). The cation pairs with an anionic reactant from the aqueous phase, and the resulting ion pair, with its bulky, lipophilic adamantyl group, has sufficient solubility in the organic phase to transport the anion across the phase boundary where it can react. The steric bulk of the adamantyl group can also influence the reactivity and selectivity of the transferred anion. musechem.com

Catalyst for Industrial Processes: The compound is used as a porogen, or pore-generating agent, for creating molecular sieves with controlled pore sizes for the petrochemical industry. google.com Furthermore, its hydroxide form is used in the preparation of specialized catalysts designed for treating exhaust gases from automotive and petrochemical sources. researchgate.net Adamantane-based ionic liquids, which share the core structure, have been developed as co-catalysts for the alkylation of isobutane and butene, a key process in producing high-octane gasoline. These catalysts enhance product selectivity and extend the lifetime of the primary sulfuric acid catalyst. researchgate.net The adamantane scaffold is recognized for imparting exceptional chemical stability and steric bulk to ligands used in organometallic catalysis, leading to more robust and efficient catalyst systems. uq.edu.auprinceton.edu

Table 3: Summary of Catalytic Applications

| Application Area | Specific Use | Mechanism / Function | Source(s) |

| Organic Synthesis | Phase-Transfer Catalyst | Transports anionic reactants from an aqueous phase to an organic phase to facilitate reaction. | cymitquimica.commusechem.com |

| Petrochemical Industry | Porogen for Molecular Sieves | Acts as a template to control pore size in catalyst carriers. | google.com |

| Petrochemical Industry | Alkylation Co-catalyst | Improves selectivity and lifetime of sulfuric acid catalyst in isobutane/butene alkylation. | researchgate.net |

| Environmental Catalysis | Catalyst Precursor | Used in making specialized catalysts for treating automotive or industrial exhaust gas. | researchgate.net |

Synthesis and Functional Characterization of 1 Adamantyl Trimethyl Azanium;chloride Derivatives and Analogues

Design and Synthesis of Novel Adamantane-Containing Quaternary Ammonium (B1175870) Salts

The synthesis of adamantane-containing quaternary ammonium salts, including 1-adamantyl(trimethyl)azanium;chloride and its derivatives, leverages the unique physicochemical properties of the adamantane (B196018) cage, such as its high rigidity, thermal stability, and lipophilicity. researchgate.netgoogle.com Several synthetic strategies have been developed to incorporate this bulky alkyl group into a quaternary ammonium structure.

A primary method involves the quaternization of an N,N-dimethyladamantylamine intermediate. This intermediate, N-(1-adamantyl)-N,N-dimethylamine, can be synthesized via the Eschweiler-Clarke reaction, which involves the methylation of 1-adamantylamine using excess formic acid and formaldehyde (B43269). researchgate.netresearchgate.netdntb.gov.ua In a typical procedure, the optimal ratio of amantadine (B194251), formic acid, and formaldehyde is 1:5:4, reacting at approximately 98°C for 18 hours, achieving a yield of up to 93.4%. dntb.gov.ua The subsequent quaternization of the resulting tertiary amine with an alkyl halide, such as methyl iodide or an n-alkyl bromide, produces the desired quaternary ammonium salt. dntb.gov.uanih.gov This multi-step approach is versatile, allowing for the introduction of various substituents on the nitrogen atom.

A more direct and efficient route involves a one-step reaction between a 1-halo-adamantane and trimethylamine (B31210). google.com This synthesis is typically performed in an autoclave at elevated temperatures (50-250°C) and pressures for 12 to 48 hours. This method avoids intermediate steps and has been reported to produce N,N,N-trimethyl-1-adamantyl ammonium halide with yields exceeding 93%, offering advantages in terms of process simplicity and cost-effectiveness. google.com

Another synthetic pathway starts from 1-adamantanecarboxylic acid, which can be converted into various intermediates suitable for forming quaternary ammonium salts. researchgate.netresearchgate.net The synthesis of these compounds is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, often referred to as the Menschutkin reaction, where the tertiary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. nih.govnih.gov

The table below summarizes various synthetic approaches to adamantane-containing quaternary ammonium salts.

Table 1: Synthesis Methods for Adamantane-Containing Quaternary Ammonium Salts

| Starting Material | Key Reagents/Reaction | Product Type | Reported Yield | Reference(s) |

|---|---|---|---|---|

| 1-Adamantylamine (Amantadine) | Formic Acid, Formaldehyde (Eschweiler-Clarke), followed by Alkyl Halide | N-Alkyl-N,N-dimethyl-1-adamantylammonium Halide | 84.3% - 93.4% | researchgate.net, dntb.gov.ua |

| 1-Halogenated Adamantane | Trimethylamine, Organic Solvent (in autoclave) | N,N,N-trimethyl-1-adamantylammonium Halide | >93% | google.com |

| N,N-dimethylaminoadamantane | n-Alkyl Bromide or 1,n-dibromoalkane | Hydrocarbon-based, Fluorocarbon-based, and Bola-type Adamantyl Quaternary Ammonium Salts | N/A | nih.gov |

Investigation of Structure-Activity Relationships (SAR) in Chemical/Material Applications

The performance of adamantane-containing quaternary ammonium salts in various applications is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies focus on understanding how modifications to the adamantane core and the substituents on the quaternary ammonium nitrogen influence their functional properties, such as surface activity and self-assembly behavior. researchgate.netnih.govnih.gov

Impact of Adamantane Moiety Modifications on Performance

The adamantane group itself is the primary contributor to the high lipophilicity and steric bulk of these molecules. researchgate.netnih.gov This cage-like hydrocarbon structure significantly influences the compound's behavior in aqueous solutions.

Surface Tension Reduction : Despite the bulky nature of the adamantane skeleton, which results in a large occupied area per molecule at interfaces, these compounds are highly efficient at reducing the surface tension of water. nih.gov

Structural Rigidity and Stability : The rigid and stable adamantane scaffold is a key feature used in catalyst design and material science. researchgate.netresearchgate.net Minor modifications to the adamantane core, such as the introduction of methyl groups, have been shown to result in markedly different potencies and properties in various applications, highlighting the sensitivity of performance to the scaffold's structure. nih.gov

Variation of Quaternary Ammonium Group Substituents

The nature of the substituents attached to the positively charged nitrogen atom provides a versatile means to fine-tune the properties of the molecule.

Alkyl Chain Length : The length of the alkyl chains on the quaternary ammonium group significantly affects surface activity. Research has shown that as the carbon chain length of the substituents increases, the surface activity of the surfactant also increases. researchgate.netresearchgate.net A systematic study of N-alkyl substituents with chain lengths varying from 3 to 18 carbons demonstrated that antibacterial efficacy was maximized at a chain length of 16 carbons. nih.gov This is attributed to the ability of longer chains to disrupt bacterial membranes more effectively. However, excessively long chains (e.g., 18 carbons) can sometimes lead to a decrease in efficacy, possibly due to the chain curling and shielding the positive charge. nih.gov

Anion Type : The counter-ion (anion) associated with the quaternary ammonium cation generally has a less significant impact on the compound's surface activity compared to the structure of the cation itself. Studies comparing various halide anions (e.g., chloride, bromide, iodide) found no significant difference in the surface activity among otherwise identical adamantane quaternary ammonium salts. researchgate.netresearchgate.net

The following table details the effects of varying N-substituents on the properties of adamantane-based quaternary ammonium salts.

Table 2: Structure-Activity Relationship (SAR) - Impact of N-Substituent Variation

| Compound Series | N-Substituent Variation | Observed Effect on Properties | Reference(s) |

|---|---|---|---|

| CnAdAB (hydrocarbon-type) | Hydrocarbon chain length (n=8-16) | A linear relationship exists between the logarithm of CMC and the hydrocarbon chain length. | nih.gov |

| Adamantane Quaternary Ammonium Halides | Carbon chain length of N-alkyl group | Surface activity increases with increasing carbon chain length. | researchgate.net, researchgate.net |

| Adamantane Quaternary Ammonium Halides | Halide anion (Cl⁻, Br⁻, I⁻) | The difference in surface activity among compounds with different halide anions is not significant. | researchgate.net, researchgate.net |

Applications of Derived Compounds in Zeolite Synthesis and Material Science

The distinct structural characteristics of 1-adamantyl(trimethyl)azanium;chloride and its analogues make them valuable in specialized fields like zeolite synthesis and advanced material science.

In zeolite synthesis , these compounds function as organic structure-directing agents (OSDAs). google.comnd.edu The size, shape, and rigidity of the adamantyltrimethylammonium cation guide the crystallization of silica (B1680970) and alumina (B75360) precursors to form specific zeolite framework structures with well-defined pores and channels. The critical factors in an OSDA's function are believed to be kinetically controlled and arise from the specifics of the OSDA's structure and its interactions during the nucleation of zeolite precursors. ornl.gov

Chabazite (B1143428) (CHA) Zeolite : N,N,N-trimethyl-1-adamantyl ammonium (TMAda+) is a model OSDA used in the synthesis of CHA zeolite. nd.edu Its rigid structure can adopt specific orientations within the forming chabazite cage, influencing the distribution of aluminum atoms within the zeolite framework. This control over aluminum siting is crucial as it affects the catalytic properties of the final material. nd.edu

SSZ-25 Zeolite : Adamantane quaternary ammonium compounds are also used as templates in the synthesis of the SSZ-25 zeolite. google.com

The table below highlights the role of these compounds in zeolite synthesis.

Table 3: Application of Adamantane Quaternary Ammonium Salts in Zeolite Synthesis

| Target Zeolite | Adamantane Derivative Used (OSDA) | Key Finding | Reference(s) |

|---|---|---|---|

| Chabazite (CHA) | N,N,N-trimethyl-1-adamantyl ammonium (TMAda⁺) | The OSDA's orientation within the zeolite cage influences the energetic favorability of Al-pair distributions in the framework. | nd.edu |

In material science , the applications are broad, stemming from the compounds' properties as surfactants and their use as building blocks for functional materials. researchgate.netresearchgate.net

Surfactants : As cationic surfactants, they are used for their ability to lower surface tension and form micelles. researchgate.netnih.gov Their unique properties, driven by the bulky adamantane group, make them of interest for specialized formulations.

Functional Polymers : Adamantane derivatives are used as monomers or modifying agents in functional polymers, imparting properties such as high thermal and chemical stability. researchgate.net

Catalyst Scaffolds : The adamantane cage is an ideal, rigid scaffold for the design of catalysts due to its steric bulk and predictable geometry. researchgate.net

The combination of a rigid, lipophilic cage with a functionalizable cationic head group makes adamantane-containing quaternary ammonium salts a versatile platform for creating materials with tailored properties for specific, high-performance applications.

Compound List

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 1-adamantyl(trimethyl)azanium;chloride |

| 1-adamantyl(trimethyl)azanium;hydroxide (B78521) |

| 1-Adamantylamine (Amantadine) |

| 1-Adamantanecarboxylic acid |

| 1-Halo-adamantane |

| N-(1-adamantyl)-N,N-dimethylamine |

Future Research Directions and Emerging Opportunities for 1 Adamantyl Trimethyl Azanium;chloride

Development of Novel and Sustainable Synthetic Pathways

Future research will likely focus on developing more environmentally friendly and efficient methods for the synthesis of 1-adamantyl(trimethyl)azanium;chloride. Current synthetic routes often involve multi-step processes that may utilize harsh reagents and generate significant waste. The development of greener synthetic methodologies is crucial for its broader application.

Key research areas include:

Continuous Flow Synthesis: Flow chemistry offers improved control over reaction parameters, enhanced safety, and potential for higher yields and purity compared to batch processes. acs.orgnih.gov Investigating the synthesis of 1-adamantyl(trimethyl)azanium;chloride using flow reactors could lead to more scalable and sustainable production.

Green Solvents and Reagents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, and less hazardous alkylating agents can significantly reduce the environmental impact of the synthesis. organic-chemistry.orgresearchgate.net Quaternary ammonium (B1175870) salts themselves can sometimes be used as recyclable reaction media, offering a circular economy approach. organic-chemistry.org

Catalytic Routes: Developing catalytic methods for the quaternization of 1-aminoadamantane would be a significant advancement. This could involve exploring novel metal-based or organocatalysts to lower the activation energy and improve the atom economy of the reaction.

Biocatalysis: The potential for enzymatic synthesis of adamantane (B196018) derivatives is an emerging field. While challenging, the development of biocatalysts for the specific methylation of 1-aminoadamantane could offer a highly selective and sustainable synthetic route.

| Synthesis Approach | Potential Advantages | Research Focus |

| Continuous Flow Chemistry | Enhanced safety, scalability, and reproducibility. acs.orgnih.gov | Optimization of reaction conditions in microreactors. |

| Green Solvents/Reagents | Reduced environmental footprint and waste generation. organic-chemistry.orgresearchgate.net | Screening of biodegradable solvents and non-toxic alkylating agents. |

| Catalytic Methods | Improved atom economy and milder reaction conditions. | Design of efficient catalysts for selective N-methylation. |

| Biocatalysis | High selectivity and sustainability. | Engineering enzymes for the synthesis of adamantane derivatives. |

Exploration of Advanced Catalytic Roles in Organic and Inorganic Systems

The bulky adamantyl group and the positive charge on the nitrogen atom suggest that 1-adamantyl(trimethyl)azanium;chloride could serve as a highly effective catalyst in various chemical transformations. Its steric hindrance can influence selectivity, while its ionic nature makes it a good candidate for phase-transfer catalysis.

Future research in this area should explore: